5-Benzyl-1-ethyl-3-(2-hydroxy-5-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
5-BENZYL-1-ETHYL-3-(2-HYDROXY-5-METHOXYPHENYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a benzyl group, an ethyl group, a hydroxy-methoxyphenyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-1-ETHYL-3-(2-HYDROXY-5-METHOXYPHENYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole ring, followed by the introduction of the benzyl and ethyl groups through substitution reactions. The hydroxy-methoxyphenyl group is then added via electrophilic aromatic substitution. The final steps involve oxidation and cyclization to form the complete structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
5-BENZYL-1-ETHYL-3-(2-HYDROXY-5-METHOXYPHENYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The benzyl and ethyl groups, along with the hydroxy-methoxyphenyl group, allow it to bind to specific sites on proteins, inhibiting their function or altering their activity. The pyrrole ring plays a crucial role in stabilizing these interactions through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with the pyrrole ring.
Benzyl Derivatives: Compounds such as benzyl alcohol and benzyl chloride have similar benzyl groups.
Uniqueness
What sets 5-BENZYL-1-ETHYL-3-(2-HYDROXY-5-METHOXYPHENYL)-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID apart is its combination of functional groups and the specific arrangement of these groups. This unique structure provides it with distinct chemical properties and biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C23H24N2O6 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
5-benzyl-3-ethyl-1-(2-hydroxy-5-methoxyphenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C23H24N2O6/c1-3-23(22(29)30)18-17(19(24-23)15-11-14(31-2)9-10-16(15)26)20(27)25(21(18)28)12-13-7-5-4-6-8-13/h4-11,17-19,24,26H,3,12H2,1-2H3,(H,29,30) |
InChI Key |
QRYRWGOVFXJNOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2C(C(N1)C3=C(C=CC(=C3)OC)O)C(=O)N(C2=O)CC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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